molecular formula C11H14ClNO3S B608636 Lorcaserin sulfamate CAS No. 1361572-46-4

Lorcaserin sulfamate

Numéro de catalogue B608636
Numéro CAS: 1361572-46-4
Poids moléculaire: 275.74
Clé InChI: YZUNJIOOIHWHGQ-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lorcaserin sulfamate is a major circulating metabolite of Lorcaserin . Lorcaserin is a selective serotonin 2C receptor agonist that modulates appetite and has proven efficacy for weight management in overweight or obese patients . It is also known as Lorcaserin Sulfate or 8-Chloro-1,2,4,5-tetrahydro-1-methyl- (1R)-3H-3-benzazepine-3-sulfonic acid .

The major circulating metabolite after oral administration is lorcaserin sulfamate .


Molecular Structure Analysis

The molecular formula of Lorcaserin sulfamate is C11H14ClNO3S . The exact mass is 275.0382922 g/mol and the monoisotopic mass is also 275.0382922 g/mol . The structure includes a 5-HT2C receptor agonist .


Chemical Reactions Analysis

Lorcaserin is metabolized by multiple enzymes and is not dependent on one single enzymatic pathway . It has two major metabolites, one conjugated with glucuronide called N-carbamoyl glucuronide which is excreted in urine and the second Lorcaserin N-sulfamate, which is circulated in the blood .


Physical And Chemical Properties Analysis

Lorcaserin sulfamate has a molecular weight of 275.75 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 66 Ų .

Applications De Recherche Scientifique

Drug Metabolism & Disposition

  • Field : Pharmacology
  • Application : Lorcaserin sulfamate is primarily cleared by metabolism, which involves multiple enzyme systems with various metabolic pathways in humans .
  • Methods : Both human liver and renal cytosols catalyze the formation of lorcaserin N-sulfamate, where the liver cytosol showed a higher catalytic efficiency than renal cytosol . Human sulfotransferases (SULTs) SULT1A1, SULT1A2, SULT1E1, and SULT2A1 are involved in the formation of lorcaserin N-sulfamate .
  • Results : The catalytic efficiency of these SULTs for lorcaserin N-sulfamate formation is widely variable, and among the SULT isoforms SULT1A1 was the most efficient . The order of intrinsic clearance for lorcaserin N-sulfamate is SULT1A1 > SULT2A1 > SULT1A2 > SULT1E1 .

Obesity Treatment

  • Field : Medicine
  • Application : Lorcaserin, a selective serotonin 5-hydroxytryptamine (5-HT) 5-HT2C receptor agonist, is approved by the U.S. Food and Drug Administration for chronic weight management .
  • Methods : The treatment involves the administration of Lorcaserin to patients. The specific dosage and frequency would be determined by a healthcare professional .
  • Results : As a result of this treatment, patients may experience weight loss. However, the specific results can vary widely depending on a variety of factors, including the individual’s overall health, diet, and exercise regimen .

Seizure Treatment

  • Field : Neurology
  • Application : Lorcaserin shows potential as a treatment for Dravet syndrome, a type of epilepsy .
  • Methods : This potential novel indication builds on the evidence that 5-HT2C receptor stimulation can protect against seizures .
  • Results : In animal models, lorcaserin shows a narrower range of antiseizure activity than fenfluramine .

Diabetes Treatment

  • Field : Endocrinology
  • Application : Lorcaserin has been studied for its potential use in the treatment of diabetes .
  • Methods : The treatment involves the administration of Lorcaserin to patients. The specific dosage and frequency would be determined by a healthcare professional .
  • Results : As a result of this treatment, patients may experience improved blood sugar control. However, the specific results can vary widely depending on a variety of factors, including the individual’s overall health, diet, and exercise regimen .

Cardiovascular Health

  • Field : Cardiology
  • Application : Lorcaserin was developed as an appetite suppressant with the rationale of minimizing the risk of cardiovascular toxicity associated with non-selective serotoninergic agents such as fenfluramine .
  • Methods : The treatment involves the administration of Lorcaserin to patients. The specific dosage and frequency would be determined by a healthcare professional .
  • Results : As a result of this treatment, patients may experience improved cardiovascular health. However, the specific results can vary widely depending on a variety of factors, including the individual’s overall health, diet, and exercise regimen .

Safety And Hazards

Lorcaserin has been associated with some safety concerns. For example, in February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market due to concerns about increased cancer risk .

Propriétés

IUPAC Name

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUNJIOOIHWHGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorcaserin sulfamate

CAS RN

1361572-46-4
Record name Lorcaserin sulfamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORCASERIN SULFAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
22
Citations
AJM Sadeque, S Palamar, KA Usmani, C Chen… - Drug Metabolism and …, 2016 - ASPET
… The proteins were precipitated with the addition of three volumes of ice-cold acetonitrile containing internal standard (100 ng/ml lorcaserin sulfamate-d 6 ) followed by centrifugation at …
Number of citations: 7 dmd.aspetjournals.org
DBS Brashier, AK Sharma, N Dahiya… - Journal of …, 2014 - journals.sagepub.com
… [6] Lorcaserin is 70% plasma protein bound and metabolized in liver, with major metabolite being lorcaserin sulfamate, and its excretion is mainly through urine (92%) and minor …
Number of citations: 53 journals.sagepub.com
SC Nigro, D Luon, WL Baker - Current medical research and …, 2013 - Taylor & Francis
… The major circulating metabolite of lorcaserin is M1 (lorcaserin sulfamate) in plasma and M5 (N-carbamoyl glucaronide lorcaserin) in urineCitation22. These metabolites have no …
Number of citations: 35 www.tandfonline.com
SM Hoy - Drugs, 2013 - Springer
… not reported) and elevations in lorcaserin sulfamate and N-carbamoyl glucuronide lorcaserin … Moreover, lorcaserin and lorcaserin sulfamate are not cleared from the circulation following …
Number of citations: 35 link.springer.com
HD Berlie, KM Hurren - Expert Opinion on Drug Metabolism & …, 2013 - Taylor & Francis
… The major metabolite is lorcaserin sulfamate (M1), with a plasma C max that exceeds the C max of the parent drug by one- to fivefold. N -carbamoyl glucuronide lorcaserin (M5) is the …
Number of citations: 16 www.tandfonline.com
R Hess, LB Cross - Postgraduate medicine, 2013 - Taylor & Francis
… Hepatically metabolized into 2 inactive primary metabolites: lorcaserin sulfamate (M1) and N-carbamoyl glucuronide lorcaserin (M5). Excretion is in urine Drug interactions …
Number of citations: 13 www.tandfonline.com
A Gustafson, C King, JA Rey - Pharmacy and Therapeutics, 2013 - ncbi.nlm.nih.gov
… The major circulating metabolite after oral administration is lorcaserin sulfamate, which has a plasma C max that exceeds lorcaserin by one-fold to five-fold. …
Number of citations: 65 www.ncbi.nlm.nih.gov
G Shyh, A Cheng-Lai - Cardiology in review, 2014 - journals.lww.com
… Metabolized in the liver and excreted through the kidney, lorcaserin undergoes extensive hepatic metabolism to several inactive moieties, including lorcaserin sulfamate (M1), N-…
Number of citations: 28 journals.lww.com
AP Shukla, RB Kumar, LJ Aronne - Expert opinion on …, 2015 - Taylor & Francis
… The principal circulating metabolite is lorcaserin sulfamate, with Ncarbamoyl glucuronide lorcaserin the major urinary metabolite. The principal metabolites are pharmacologically …
Number of citations: 40 www.tandfonline.com
TD Krueger, ES Murzinski… - Innovative Drug …, 2015 - Wiley Online Library
… It then goes to various metabolites—the main circulating metabolite being lorcaserin sulfamate and the main urinary metabolite being N-carbamoyl …
Number of citations: 1 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.